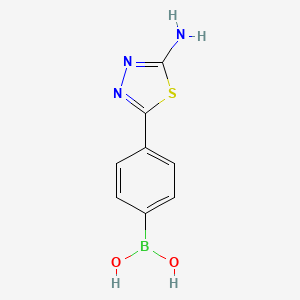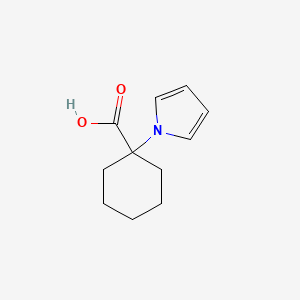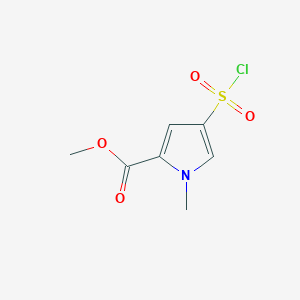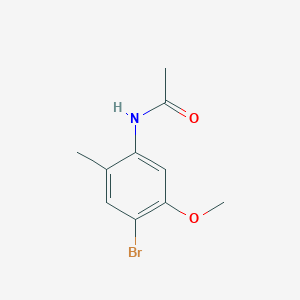
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
Vue d'ensemble
Description
“N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its InChI string:InChI=1S/C10H12BrNO2/c1-13-8-4-2-7 (3-5-8)11-9 (12)6-10/h2-5H,6H2,1H3, (H,11,12) . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
This research focuses on the metabolic pathways of chloroacetamide herbicides, including compounds with structural similarities to N-(4-bromo-5-methoxy-2-methylphenyl)acetamide. It discusses the complex metabolic activation pathways leading to DNA-reactive products in both human and rat liver microsomes. Such studies are crucial for understanding the environmental and health impacts of these compounds, aiding in the development of safer agricultural chemicals (Coleman et al., 2000).
Halides in Acetaminophen Degradation
This study examines the role of halide ions in the degradation of acetaminophen, a compound structurally related to the subject of your inquiry. It highlights the significance of bromide and chloride ions in altering the degradation kinetics and mechanisms, providing insights into the environmental fate of similar compounds. Such findings are valuable for environmental chemistry and pollutant degradation research (Li et al., 2015).
Soil Reception and Activity of Chloroacetamide Herbicides
Research into the behavior of chloroacetamide herbicides in soil, including their reception and activity, informs our understanding of chemical interactions with environmental matrices. This knowledge aids in assessing the environmental persistence and mobility of chemically related compounds, contributing to the development of more environmentally friendly agricultural practices (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYCXFJRLYXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


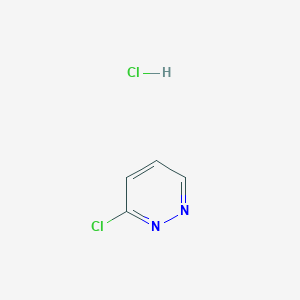
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
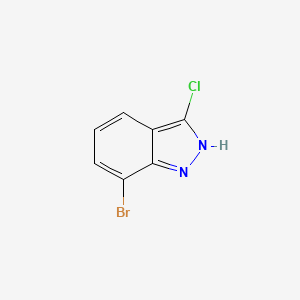
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

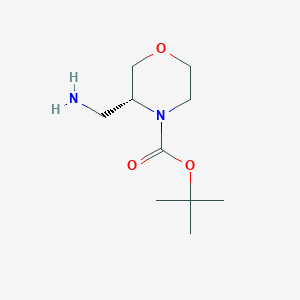
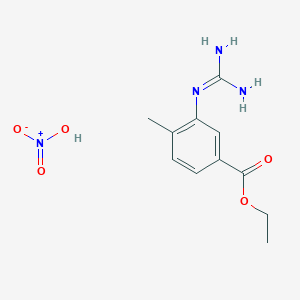
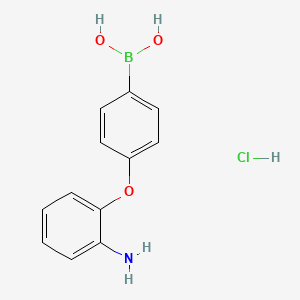
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
